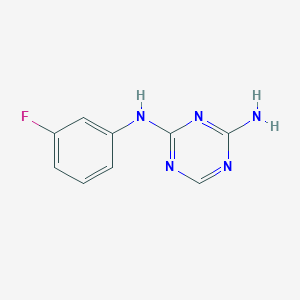

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

描述

N2-(3-Fluorophenyl)-1,3,5-triazine-2,4-diamine is a fluorinated triazine derivative characterized by a 1,3,5-triazine core substituted with a 3-fluorophenyl group at the N2 position and amino groups at the 2- and 4-positions. Its synthesis typically involves nucleophilic substitution reactions, as evidenced by procedures using intermediates like 1-[(diaminomethylidene)amino]-N-[2-(3-fluorophenyl)ethyl]methanimidamide hydrochloride and sodium methanolate .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds.

科学研究应用

Medicinal Chemistry

Anticancer Research

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine has shown promise as a candidate for developing anticancer agents. Recent studies have focused on its ability to selectively target triple-negative breast cancer cells (MDA-MB231). For instance, compounds derived from this triazine structure exhibited high antiproliferative activity with GI50 values as low as 1 nM against MDA-MB231 cells, indicating potent cancer-fighting potential without significantly affecting normal breast cells . The mechanism of action appears to involve apoptosis and modulation of cellular signaling pathways .

Pharmacological Properties

The pharmacokinetics and pharmacodynamics of this compound have been investigated to understand its effects on biological systems. Its unique structure allows it to interact with various molecular targets such as enzymes and receptors involved in cancer progression. This interaction can lead to the inhibition of tumor growth and metastasis .

Materials Science

The compound's distinct structural features make it suitable for applications in materials science. Researchers are exploring its potential in developing new materials with specific properties for various applications, including electronics and photonics. The incorporation of fluorinated moieties can enhance the stability and performance of these materials due to their unique chemical properties.

Biological Assays

This compound is utilized in biological assays to explore its effects on cellular processes. Studies have demonstrated that this compound can influence cell cycle progression and induce cell death in cancerous cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Studies

作用机制

The mechanism of action of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression .

相似化合物的比较

Comparison with Structurally Analogous Compounds

The pharmacological and physicochemical properties of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine are influenced by its substitution pattern. Below is a comparative analysis with structurally related triazine derivatives:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (F, Cl): Fluorine and chlorine at the phenyl ring enhance metabolic stability and influence binding affinity. For example, the 3-fluorophenyl derivative (205.08 g/mol) has a lower molecular weight than its dichloro-fluorophenyl analog (259.07 g/mol), suggesting better solubility .

- Steric and Electronic Modulation: The 3-fluorophenyl group balances steric bulk and electronic effects, enabling dual FFAR1/FFAR4 activity, whereas bulkier substituents (e.g., 4-ethylphenyl in ) may reduce target engagement .

生物活性

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a member of the 1,3,5-triazine family of compounds, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Overview of 1,3,5-Triazine Derivatives

1,3,5-Triazines are a class of heterocyclic compounds characterized by their three nitrogen atoms in a six-membered ring. The substitution patterns on the triazine ring significantly influence their biological properties. This compound specifically exhibits promising activity against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group at the N2 position enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

This compound has been studied for its anticancer activity. Research indicates that compounds within this class can inhibit key enzymes involved in cancer progression:

- DNA Topoisomerase IIα : Inhibition of this enzyme disrupts DNA replication and transcription in cancer cells.

- Carbonic Anhydrases : These enzymes are involved in maintaining pH balance in tumors; their inhibition can lead to reduced tumor growth.

- Kinases : Various kinases are critical for cell signaling pathways that promote cancer cell proliferation. Inhibiting these kinases can effectively reduce tumor growth and metastasis .

CNS Activity

Additionally, this compound has shown potential in modulating central nervous system (CNS) receptors:

- Histamine H4 Receptors : Involvement in inflammatory responses and neuroinflammation.

- Serotonin 5-HT6 Receptors : Targeted for treating cognitive disorders and depression.

- Adenosine A2a Receptors : Potential implications in neuroprotection and neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Competitive or non-competitive inhibition of enzymes essential for tumor growth and survival.

- Receptor Modulation : Alteration of receptor activity leading to changes in neurotransmitter levels and signaling pathways.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Studies : Demonstrated significant cytotoxicity against several cancer cell lines with IC50 values indicating potent activity (e.g., GI50 = M against melanoma) .

- In Vivo Models : Animal studies showed that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Data Summary Table

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via a microwave-assisted one-pot condensation of cyanoguanidine, aromatic aldehydes, and 3-fluoroaniline in the presence of HCl, followed by base-mediated dehydrogenative aromatization . Optimizing reaction parameters is critical:

- Solvent : Ethanol or ethanol/water mixtures yield moderate purity (30–58%) .

- Temperature : Microwave irradiation (80–120°C) reduces reaction time to 30–60 minutes .

- Catalyst : HCl (1–2 eq.) ensures efficient cyclization, while NaOH (1M) facilitates aromatization .

- Yield : Fluorophenyl derivatives typically yield 28–58%, influenced by steric and electronic effects of substituents .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.4 ppm) and NH₂ signals (δ 7.2–7.5 ppm) confirm regioselective substitution .

- ¹³C NMR : Triazine carbons appear at δ 164–169 ppm, while fluorophenyl carbons resonate at δ 115–135 ppm .

- Melting Point : Fluorophenyl analogs melt between 134–165°C, correlating with crystallinity and purity .

- Elemental Analysis : Discrepancies >0.3% in C/H/N indicate impurities or hydration .

Advanced Research Questions

Q. How does 3D-QSAR modeling predict the antiproliferative activity of fluorophenyl-triazine derivatives, and what structural features enhance efficacy?

- Methodological Answer : 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate steric/electronic properties with bioactivity. Key findings:

- Electron-Withdrawing Groups : Fluorine at the meta position (3-fluorophenyl) enhances cytotoxicity by increasing electrophilicity of the triazine core .

- Hydrophobic Substituents : Bulky groups (e.g., trifluoromethyl) improve membrane permeability, as seen in analogs with IC₅₀ values <10 μM against MDA-MB-231 cells .

- Validation : Models require >0.8 q² (cross-validated correlation coefficient) and >0.9 r² (conventional correlation coefficient) for reliability .

Q. What in vitro assays are recommended to evaluate the mechanism of action of this compound in cancer research?

- Methodological Answer :

- Cell Viability Assays :

- MTT Assay : Measure IC₅₀ values in triple-negative breast cancer (TNBC) lines (e.g., MDA-MB-231) over 48–72 hours .

- Apoptosis Detection : Annexin V/PI staining confirms dose-dependent apoptosis induction (e.g., 10–50 μM treatments) .

- Target Engagement :

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- DNA Interaction : Ethidium bromide displacement assays assess intercalation potential .

Q. How can solubility challenges of hydrophobic triazine derivatives be mitigated in preclinical studies?

- Methodological Answer :

- Formulation Strategies :

- Nanoemulsions : Use Tween-80 or PEG-400 (10–20% w/v) to enhance aqueous solubility .

- Co-Crystallization : Co-formers like succinic acid improve dissolution rates by 3–5× .

- Prodrug Design : Introduce phosphate or glycoside moieties to increase hydrophilicity without altering bioactivity .

属性

IUPAC Name |

2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCGOWLLLHSYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC=NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326785 | |

| Record name | 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19079-38-0 | |

| Record name | 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。